molecular formula C22H27N5O3 B4896108 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B4896108
M. Wt: 409.5 g/mol
InChI Key: DEXPRKUPQKVGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine (BBTD) is a chemical compound that belongs to the category of triazole derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of medicinal chemistry. BBTD has been reported to possess various biological activities, including antitumor, antifungal, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, studies have suggested that 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been reported to exhibit various biochemical and physiological effects. Studies have shown that 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine can induce oxidative stress and DNA damage in cancer cells, leading to their death. 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has also been reported to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes. In addition, 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its potent antitumor and antimicrobial activity. 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit activity against a wide range of cancer cell lines, as well as fungal and bacterial strains. In addition, 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has a low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine. One potential area of research is the development of new formulations of 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine, which could lead to the development of new therapeutic strategies. In addition, further studies are needed to evaluate the safety and efficacy of 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine in vivo, as well as its potential for clinical development as a therapeutic agent.

Synthesis Methods

The synthesis of 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine involves the reaction of 4-methoxybenzylamine and 1-butyryl-1H-1,2,4-triazole-3,5-diamine in the presence of acetic acid and acetic anhydride. The reaction proceeds under reflux conditions for several hours, and the product is obtained after purification by column chromatography. The yield of 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is reported to be around 70%.

Scientific Research Applications

1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential application in various scientific research fields. One of the most promising areas of research is its use as an antitumor agent. Studies have shown that 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine exhibits potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. 1-butyryl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has also been reported to inhibit the growth of fungal and bacterial strains, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

1-[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-4-5-20(28)27-22(24-15-17-8-12-19(30-3)13-9-17)25-21(26-27)23-14-16-6-10-18(29-2)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPRKUPQKVGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one

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